molecular formula C23H29Cl2FN4O4 B606546 CCT241533 hydrochloride CAS No. 1431697-96-9

CCT241533 hydrochloride

Cat. No. B606546
CAS RN: 1431697-96-9
M. Wt: 515.41
InChI Key: VCFVLTMSBOZYOU-FXKISCCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT241533 hydrochloride is a selective inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 3 nM . It has been found to block Chk2 activity in human cancer cell lines and potentiate the cytotoxicity of the PARP inhibitors .


Molecular Structure Analysis

The molecular structure of CCT241533 hydrochloride is confirmed by X-ray crystallography to bind to CHK2 in the ATP pocket .


Chemical Reactions Analysis

CCT241533 hydrochloride has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage. This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation .

Scientific Research Applications

Potent and Selective Inhibitor of CHK2

CCT241533 hydrochloride has been identified and characterized as a potent and selective inhibitor of CHK2 . It inhibits CHK2 with an IC50 of 3 nmol/L and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .

Enhancing the Efficacy of Genotoxic Cancer Therapies

Inhibitors of CHK2, like CCT241533, may increase the efficacy of genotoxic cancer therapies . This is because CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Potentiating the Cytotoxicity of PARP Inhibitors

CCT241533 has been found to potentiate the cytotoxicity of two structurally distinct PARP inhibitors . This suggests that CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .

Blocking CHK2 Activity in Human Tumor Cell Lines

CCT241533 has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage . This is evidenced by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .

Role in DNA Damage Response

CHK2, the target of CCT241533, plays a crucial role in the DNA damage response. It is involved in the ATM-mediated response to double-strand DNA breaks . Therefore, CCT241533, by inhibiting CHK2, can potentially influence the DNA damage response.

Reversing Tamoxifen Resistance in ER-Positive Breast Cancer

Inhibition of CHK2 by CCT241533 could reverse tamoxifen resistance in vitro and in vivo . High p-CHK2 expression was significantly associated with high nuclear BQ expression, tamoxifen resistance, and poorer overall and disease-specific survival .

Mechanism of Action

Target of Action

CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Mode of Action

CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .

Biochemical Pathways

The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .

Safety and Hazards

CCT241533 hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The potential of CCT241533 hydrochloride as a drug target is still unclear, but inhibitors of CHK2 may increase the efficacy of genotoxic cancer therapies in a p53 mutant background by eliminating one of the checkpoints or DNA repair pathways contributing to cellular resistance . Consequently, CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .

properties

IUPAC Name

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKJUTZIXHTMPC-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCT241533 hydrochloride

CAS RN

1431697-96-9
Record name 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.